molecular formula C10H15NO3 B088899 Dioxifedrine CAS No. 10329-60-9

Dioxifedrine

Cat. No. B088899
CAS RN: 10329-60-9
M. Wt: 197.23 g/mol
InChI Key: DDBFLXGTCAVAFD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Dioxifedrine is not explicitly mentioned in the literature .


Chemical Reactions Analysis

Specific chemical reactions involving Dioxifedrine are not documented in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dioxifedrine are not well-documented in the literature .

Scientific Research Applications

  • Selective Estrogen Receptor Modulators and Phytoestrogens : Research on selective estrogen modulators (SERMs) like tamoxifen has revolutionized breast cancer treatment and prevention. This study explores the role of common SERMs like tamoxifen and raloxifene, highlighting emerging studies on phytoestrogens and their similarities to SERMs (Oseni et al., 2008).

  • Tamoxifen's Effectiveness Against Leishmania : A study investigated the activity of tamoxifen, an antioestrogen, against Leishmania. Tamoxifen was found effective against several Leishmania species, with an increase in its activity due to the modulation of the host cell intravacuolar pH (Miguel et al., 2007).

  • Nutraceuticals in Disease Prevention : This paper discusses chemoprevention, the use of dietary or herbal chemicals to prevent diseases. It highlights the efficacy of tamoxifen and raloxifene in protecting women from breast cancer, exploring the possibility of using phytochemicals as chemopreventive agents (Gosslau & Chen, 2004).

  • Endometrial Cancer following Breast Cancer : This study assesses the effect of tamoxifen, a synthetic antiestrogen, on subsequent endometrial cancer following breast cancer treatment. The risk of endometrial cancer increased with the duration of tamoxifen use (Sasco et al., 1996).

  • Effects of Tamoxifen on Bone Mineral Density : A study on postmenopausal women with breast cancer showed that tamoxifen is associated with the preservation of bone mineral density in the lumbar spine, which could potentially decrease the risk of fractures (Love et al., 1992).

  • Tamoxifen in Cancer Treatment and Prevention : This retrospective study highlights tamoxifen's role beyond an anti-oestrogen in treating breast cancer, including its effectiveness as a chemoprevention agent and its use in treating all stages of breast cancer (Jordan, 2000).

Safety And Hazards

The safety and hazards associated with Dioxifedrine are not well-documented in the literature .

properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)propyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-6(11-2)10(14)7-3-4-8(12)9(13)5-7/h3-6,10-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBFLXGTCAVAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

946-43-0 (hydrochloride)
Record name Dioxifedrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40864249
Record name Dioxifedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioxifedrine

CAS RN

10329-60-9
Record name Dioxifedrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10329-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxifedrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioxifedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioxifedrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIOXIFEDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF48QOH154
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
I Rios-Santamarina, R Garcia-Domenech… - Bioorganic & medicinal …, 1998 - Elsevier
Molecular topology has been applied to find new lead compounds with bronchodilator activity. Among the selected compounds stands out 3-(1H-tetrazol-5yl)-9H-thioxanthene-9-one-10,…
Number of citations: 63 www.sciencedirect.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
Y Marrero-Ponce, M Iyarreta-Veitía… - Journal of chemical …, 2005 - ACS Publications
Malaria has been one of the most significant public health problems for centuries. It affects many tropical and subtropical regions of the world. The increasing resistance of Plasmodium …
Number of citations: 104 pubs.acs.org
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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